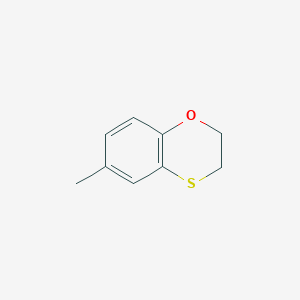

6-Methyl-2,3-dihydro-1,4-benzoxathiine

Description

Structure

3D Structure

Properties

CAS No. |

102363-66-6 |

|---|---|

Molecular Formula |

C9H10OS |

Molecular Weight |

166.24 g/mol |

IUPAC Name |

6-methyl-2,3-dihydro-1,4-benzoxathiine |

InChI |

InChI=1S/C9H10OS/c1-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6H,4-5H2,1H3 |

InChI Key |

UHPJCGVOCBGWON-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OCCS2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methyl 2,3 Dihydro 1,4 Benzoxathiine and Its Structural Analogues

Classical Approaches in 1,4-Benzoxathiine Synthesis

Traditional methods for constructing the 1,4-benzoxathiine core have long been the foundation of synthesizing these valuable compounds. These strategies primarily involve cyclization reactions, ring rearrangements, and the reduction of precursors.

Intermolecular Cyclization Strategies Involving o-Mercaptophenols and Related Precursors

A cornerstone in the synthesis of 2,3-dihydro-1,4-benzoxathiines is the intermolecular cyclization involving o-mercaptophenols. researchgate.net This approach typically involves the reaction of an o-mercaptophenol derivative with a suitable dielectrophile, such as a dihaloalkane, to form the characteristic six-membered heterocyclic ring. The reaction of 4-methyl-2-mercaptophenol with 1,2-dibromoethane (B42909) in the presence of a base represents a direct route to 6-Methyl-2,3-dihydro-1,4-benzoxathiine. Variations of this strategy include the use of 2-mercaptoethanols and their equivalents, which can react with quinone ketals through a Michael addition followed by cyclization and aromatization to yield syn-2,3-disubstituted-1,4-benzoxathiins. researchgate.net Another approach involves the domino SN2 ring opening of an epoxide with o-halothiophenols, followed by a copper(I)-BINOL catalyzed Ullmann-type coupling for intramolecular C(aryl)-O bond formation. researchgate.net

Ring Contraction and Expansion Reactions for Benzoxathiine Formation

Ring contraction and expansion reactions offer alternative pathways to the 1,4-benzoxathiine scaffold. researchgate.net For instance, the ring contraction of seven-membered 3,4-dihydro-2H-1,5-benzoxathiepin-3-ol derivatives can lead to the formation of 1,4-benzoxathiine derivatives. researchgate.net This method allows for the introduction of various substituents on the resulting benzoxathiine ring. researchgate.net Conversely, ring expansion reactions can also be employed, providing a versatile method for synthesizing medium-sized ring systems that can be subsequently converted to the desired benzoxathiine structure. researchgate.net These rearrangements are often catalyzed and can be more atom-economical than linear synthetic routes. researchgate.netnih.govrsc.org

Reduction of Sulfoxide (B87167) and Sulfone Precursors of 2,3-Dihydro-1,4-benzoxathiines

The reduction of 2,3-dihydro-1,4-benzoxathiine (B3001278) 4-oxides (sulfoxides) and the corresponding sulfones is another established method for obtaining the parent 2,3-dihydro-1,4-benzoxathiine ring system. researchgate.net A variety of reducing agents can be employed for this deoxygenation reaction. organic-chemistry.orgmdpi.com For example, a combination of triflic anhydride (B1165640) and potassium iodide has been shown to be effective for the deoxygenation of sulfoxides to their corresponding sulfides. organic-chemistry.org Other methods include the use of sodium borohydride (B1222165) in the presence of iodine, or a system of indium and pivaloyl chloride. organic-chemistry.org These methods are often chemoselective, allowing for the reduction of the sulfoxide group in the presence of other functional groups. organic-chemistry.org

Advanced and Sustainable Synthetic Strategies

In recent years, the focus has shifted towards developing more efficient and environmentally friendly synthetic methods. Microwave-assisted synthesis and one-pot multicomponent reactions are at the forefront of these advancements.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of 1,4-benzoxathiine derivatives. arkat-usa.orgresearchgate.nettsijournals.comnih.gov This technique significantly reduces reaction times, often from hours to minutes, and can lead to cleaner reactions with fewer byproducts. arkat-usa.orgresearchgate.net For example, the synthesis of (2,3-dihydrobenzo[b] researchgate.netnih.govoxathiin-3-yl)methanols has been achieved via the reaction of aryloxymethylthiiranes and N-bromosuccinimide (NBS) in DMSO under microwave irradiation. researchgate.net Microwave heating has also been successfully applied to the one-pot synthesis of benzo[b] researchgate.netnih.govthiazin-3(4H)-one derivatives via a Smiles rearrangement, demonstrating the broad applicability of this technology in heterocyclic synthesis. researchgate.net The use of inorganic solid supports like basic alumina (B75360) in microwave-assisted reactions can further enhance efficiency and ease of product isolation. tsijournals.com

One-Pot and Multicomponent Reaction Sequences

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. rsc.orgrsc.org These strategies involve the sequential formation of multiple chemical bonds in a single reaction vessel, avoiding the need for isolation and purification of intermediates. A notable example is the one-pot tandem reaction for the synthesis of 1,4-benzoxazine derivatives, which proceeds in ethanol (B145695) without the need for a transition metal catalyst. rsc.org Multicomponent reactions, where three or more reactants combine to form a single product, are particularly attractive for building molecular complexity in a single step. rsc.orgbeilstein-journals.org For instance, a transition-metal-free multicomponent cascade reaction has been developed for the efficient construction of various 2H-1,4-benzoxazine derivatives. rsc.org

Below is an interactive data table summarizing the synthetic methodologies discussed:

| Methodology | Key Features | Reactants/Precursors | Advantages |

|---|---|---|---|

| Intermolecular Cyclization | Formation of the heterocyclic ring from two separate molecules. | o-Mercaptophenols, dihaloalkanes, 2-mercaptoethanols, epoxides, o-halothiophenols. | Well-established, versatile for introducing substituents. |

| Ring Contraction/Expansion | Rearrangement of a pre-existing ring to form the desired benzoxathiine structure. | 3,4-dihydro-2H-1,5-benzoxathiepin-3-ols. | Access to unique substitution patterns, atom economy. researchgate.net |

| Reduction of Sulfoxides/Sulfones | Removal of oxygen from a sulfoxide or sulfone precursor. | 2,3-dihydro-1,4-benzoxathiine 4-oxides, 2,3-dihydro-1,4-benzoxathiine 4,4-dioxides. | Utilizes readily available precursors, often chemoselective. organic-chemistry.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Aryloxymethylthiiranes, N-bromosuccinimide. | Reduced reaction times, improved yields, cleaner reactions. arkat-usa.orgresearchgate.net |

| One-Pot/Multicomponent Reactions | Multiple reaction steps occur in a single pot without isolation of intermediates. | α-halogenated ketones, o-aminophenols, aldehydes. | High efficiency, atom economy, reduced waste. rsc.orgrsc.org |

Electrosynthesis and Metal-Free Coupling Methods

Modern organic synthesis is progressively shifting towards more sustainable and efficient methodologies, with electrosynthesis and metal-free coupling reactions emerging as powerful tools. These approaches offer alternatives to traditional metal-catalyzed processes, often providing milder reaction conditions and unique reactivity.

Electrochemical methods provide a green and efficient pathway for the synthesis of complex heterocyclic systems. For instance, the anodic oxidation of catechols has been utilized to generate reactive o-quinone intermediates in a stable manner. These intermediates can then undergo reactions like inverse electron demand Diels-Alder (IEDDA) cycloadditions with enamines to produce 2-amino-2,3-dihydro-1,4-benzodioxane derivatives, structural analogues of benzoxathiines. rsc.org This strategy highlights the potential of electrosynthesis to access the core benzoxathiine structure by generating electrophilic intermediates from corresponding catechols or mercaptophenols that can be trapped by suitable dienophiles. Furthermore, electrochemical oxidative three-component tandem reactions have been developed for the synthesis of selenyl imidazo[2,1-b]thiazinones from diselenides, acryloyl chlorides, and 2-mercaptoimidazoles, completely avoiding the use of transition metals and external oxidants. rsc.org This demonstrates the capacity of electrochemistry to forge multiple bonds in a single pot under metal-free conditions.

Metal-free coupling methods are also gaining prominence. The synthesis of chiral 3-hydroxymethyl-1,4-benzoxazine derivatives, close structural relatives of the target compound, has been achieved from chiral epoxides in a mild, metal-free process. bohrium.com This particular synthesis proceeds through a base-promoted cyclization to form a tricycle-fused intermediate, which is subsequently hydrolyzed. bohrium.com Similarly, one-pot tandem reactions for the synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls have been developed using ethanol as a solvent, showcasing a wide substrate scope and functional group tolerance without the need for transition metal catalysts. rsc.org

| Method | Key Features | Example Application (Analogue) | Advantages |

|---|---|---|---|

| Electrosynthesis (Anodic Oxidation) | In-situ generation of reactive intermediates (e.g., o-quinones). | Synthesis of 2-amino-2,3-dihydro-1,4-benzodioxanes. rsc.org | Mild conditions, high atom economy, avoids stoichiometric oxidants. |

| Electrosynthesis (Three-Component Tandem) | Forms multiple bonds in one pot via electrochemical oxidation. | Synthesis of selenyl imidazo[2,1-b]thiazinones. rsc.org | Green, efficient, avoids metals and external oxidants. |

| Metal-Free Cyclization | Base-promoted intramolecular ring closure. | Synthesis of chiral 3-hydroxymethyl-1,4-benzoxazines. bohrium.com | Avoids metal contamination, mild conditions, scalable. |

| Metal-Free Tandem Reaction | One-pot synthesis from simple precursors in a green solvent. | Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls. rsc.org | Operational simplicity, broad substrate scope, sustainable. |

Domino and Tandem Reaction Cascades

Domino and tandem reactions represent a highly efficient strategy for the synthesis of complex molecules like 2,3-dihydro-1,4-benzoxathiines from simple starting materials in a single operation. These cascades minimize waste by reducing the number of workup and purification steps, thereby enhancing atom and step economy.

For the synthesis of related benzoxazine (B1645224) structures, various domino strategies have been successfully implemented. One such approach involves the domino aziridine (B145994) ring opening with o-halophenols, followed by a palladium-catalyzed or copper-catalyzed coupling-cyclization to form the 3,4-dihydro-2H-1,4-benzoxazine ring. researchgate.net Another powerful method is the palladium-catalyzed tandem allylic amination/oxa-Michael addition, which allows for the construction of chiral 3,4-dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazines. organic-chemistry.org

A particularly innovative approach utilizes a biochemo-multienzyme cascade. For instance, the synthesis of tricyclic benzoxazine and benzoxazepine derivatives has been achieved in one-pot conditions using a cascade of lipase (B570770) M and tyrosinase. This reaction involves an initial ortho-hydroxylation, followed by a 1,6-Michael addition and a tandem intramolecular ring closure. nih.gov This method not only provides high atom economy but also represents a sustainable alternative to conventional multi-step syntheses. nih.gov Similarly, palladium-catalyzed tandem reactions involving direct C-H addition and sequential intramolecular cyclization have been used to create complex fused heterocyclic systems, such as benzofuro[2,3-c]pyridines, from simple precursors. rsc.org These examples showcase the immense potential of tandem reactions to rapidly build the molecular complexity inherent in the benzoxathiine framework.

| Reaction Type | Key Transformations | Resulting Scaffold | Catalyst/Enzyme |

|---|---|---|---|

| Domino Aziridine Opening/Cyclization | Aziridine ring opening followed by intramolecular C-N or C-O bond formation. researchgate.net | 3,4-Dihydro-2H-1,4-benzoxazines | Palladium or Copper |

| Tandem Allylic Amination/Michael Addition | Allylic amination coupled with an oxa-Michael addition. organic-chemistry.org | Chiral 3,4-dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazines | Palladium/Organocatalyst |

| Biochemo-Multienzyme Cascade | ortho-Hydroxylation, 1,6-Michael addition, and tandem ring closure. nih.gov | Tricyclic Benzoxazines/Benzoxazepines | Lipase M and Tyrosinase |

| Tandem C-H Addition/Cyclization | Heteroaromatic C-H addition followed by intramolecular cyclization/aromatization. rsc.org | Benzofuro[2,3-c]pyridines | Palladium |

Regiochemical and Stereochemical Control in Benzoxathiine Synthesis

Achieving precise control over regioselectivity and stereoselectivity is a central challenge in the synthesis of substituted 2,3-dihydro-1,4-benzoxathiines. The placement of substituents on the heterocyclic ring and the establishment of defined stereocenters are critical for modulating the biological activity of these compounds.

Strategies for Regioselectivity in Ring Formation

The regiochemical outcome of the cyclization to form the benzoxathiine ring can be strategically controlled by the choice of reaction conditions. The reaction of 2-mercaptophenol (B73258) with reagents like ethyl 2,3-dibromopropionate can lead to either 2-substituted or 3-substituted 2,3-dihydro-1,4-benzoxathiine derivatives. Research has demonstrated that the regioselectivity is highly dependent on the polarity of the reaction medium and the nature of the reagents. nih.gov By manipulating these factors, it is possible to favor the formation of one regioisomer over the other, providing a valuable tool for targeted synthesis. nih.gov For example, the use of a polar solvent mixture can influence the exclusive solvation of the oxygen and sulfur anions of 2-mercaptophenol, thereby directing the regioselectivity of the subsequent cyclization. nih.gov

Enantioselective Synthesis of Chiral 2,3-Dihydro-1,4-benzoxathiines

The development of enantioselective methods is crucial for accessing optically pure benzoxathiine derivatives. While direct asymmetric synthesis of the benzoxathiine core is an area of ongoing research, several strategies have been employed. One effective method involves the use of enantioenriched starting materials. For example, chiral syn-2,3-disubstituted-2,3-dihydro-1,4-benzoxathiin rings have been prepared from enantioenriched 2-mercaptoethanols through a Michael addition-cyclization-aromatization sequence, with no observed loss of enantiopurity. researchgate.net

In analogous systems like 1,4-benzoxazines, metal-free enantioselective approaches have been developed. A versatile synthesis of chiral 2H-1,4-benzoxazines utilizes a chiral phosphoric acid (CPA) to catalyze the enantioselective desymmetrization of prochiral oxetanes, achieving high yields and excellent enantioselectivity under mild conditions. nih.gov This highlights the potential of organocatalysis as a powerful strategy for the asymmetric synthesis of related heterocyclic scaffolds.

Diastereomeric Approaches for Chiral Resolution and Absolute Configuration Assignment

For cases where a racemic mixture is obtained, chiral resolution via the formation of diastereomers is a classic and effective strategy. This approach has been successfully applied to the 1,4-benzoxathiane scaffold. nih.govnih.gov The method involves reacting a racemic mixture of a 1,4-benzoxathiane carboxylic acid with an enantiopure chiral resolving agent, such as (S)-phenylethylamine, to form a mixture of diastereomeric amides. nih.govnih.gov

These diastereomers possess different physical and chemical properties, which allows for their separation by techniques like fractional crystallization or chromatography. nih.govnih.gov Once separated, the individual diastereomers can be hydrolyzed under acidic conditions to yield the corresponding enantiopure 1,4-benzoxathian carboxylic acids. nih.govnih.gov

A significant advantage of this method is that the separated diastereomers can also be used to determine the absolute configuration of the stereocenters. By comparing the ¹H-NMR spectra and other physical-chemical properties of the diastereomeric amides, it is possible to assign the absolute configuration of each enantiomer. nih.govnih.gov This provides a complete pathway not only for obtaining enantiomerically pure compounds but also for unequivocally determining their three-dimensional structure.

| Strategy | Methodology | Key Features | Outcome |

|---|---|---|---|

| Enantioselective Synthesis | Use of enantioenriched starting materials (e.g., chiral 2-mercaptoethanols). researchgate.net | Preserves existing stereochemistry during ring formation. | Enantiopure 2,3-disubstituted-1,4-benzoxathiins. |

| Chiral Resolution | Formation of diastereomeric amides using a chiral resolving agent (e.g., (S)-phenylethylamine). nih.govnih.gov | Separation of diastereomers based on different physical properties. | Separated enantiomers of 1,4-benzoxathiane carboxylic acids. |

| Absolute Configuration Assignment | Analysis of separated diastereomers (e.g., via ¹H-NMR). nih.govnih.gov | Correlation of spectral data with known configurations. | Unambiguous assignment of R/S configuration to each enantiomer. |

Chemical Reactivity and Derivatization of 6 Methyl 2,3 Dihydro 1,4 Benzoxathiine Systems

Oxidation Chemistry of the Thioether Moiety (Sulfones and Sulfoxides)

The sulfur atom in the thioether moiety of 6-Methyl-2,3-dihydro-1,4-benzoxathiine is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. This transformation is a common strategy to modify the electronic and steric properties of the molecule. The oxidation state of the sulfur atom can be controlled by the choice of oxidizing agent and reaction conditions.

Formation of Sulfoxides: Selective oxidation to the sulfoxide (B87167) (S=O) level can be achieved using a single equivalent of a mild oxidizing agent. Common reagents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically performed at low temperatures to prevent over-oxidation to the sulfone. For instance, treatment of a thioether with H₂O₂ in acetic acid is a well-established "green" method for producing sulfoxides in high yields.

Formation of Sulfones: Further oxidation of the thioether or the intermediate sulfoxide yields the corresponding sulfone (SO₂). This requires stronger oxidizing agents or more forcing reaction conditions, such as an excess of hydrogen peroxide, potassium permanganate (B83412) (KMnO₄), or Oxone® (potassium peroxymonosulfate). The resulting sulfone is a significantly more polar and water-soluble compound compared to the parent thioether or sulfoxide.

The table below summarizes typical conditions for the selective oxidation of the thioether moiety.

| Product | Reagent(s) | Solvent(s) | Temperature | Typical Yield |

| Sulfoxide | 1.1 eq. H₂O₂ | Acetic Acid | Room Temp | >90% |

| Sulfoxide | 1.1 eq. m-CPBA | Dichloromethane | 0 °C to Room Temp | >90% |

| Sulfone | >2.2 eq. H₂O₂ | Acetic Acid | Reflux | >85% |

| Sulfone | >2.2 eq. Oxone® | Methanol (B129727)/Water | Room Temp | >90% |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Functionalization and Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating effects of the ether oxygen, the thioether sulfur, and the methyl group. masterorganicchemistry.com The directing effects of these groups determine the position of substitution for incoming electrophiles. The ether and thioether groups are ortho-, para-directing, as is the methyl group. youtube.com

In the 6-methyl substituted system, the primary directing influence comes from these three activating groups. The C5 and C7 positions are ortho to the methyl and thioether/ether groups, respectively, while the C8 position is para to the methyl group. This complex interplay of directing effects can lead to a mixture of products, though specific reaction conditions can often favor one isomer. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (–NO₂) onto the aromatic ring, typically at the positions most activated by the existing substituents. libretexts.org

Halogenation: Reactions with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can introduce halogen atoms onto the ring. youtube.com

Friedel-Crafts Reactions: Alkylation and acylation can be performed using alkyl halides or acyl halides with a Lewis acid catalyst. youtube.comyoutube.com These reactions introduce carbon-based functional groups, but carbocation rearrangements can be a complication in alkylation reactions. youtube.comyoutube.com

The table below illustrates potential outcomes of electrophilic aromatic substitution on the this compound scaffold.

| Reaction | Reagent(s) | Catalyst | Potential Product(s) |

| Nitration | HNO₃ / H₂SO₄ | - | 7-Nitro-6-methyl... and/or 5-Nitro-6-methyl... |

| Bromination | Br₂ | FeBr₃ | 7-Bromo-6-methyl... and/or 5-Bromo-6-methyl... |

| Acylation | CH₃COCl | AlCl₃ | 7-Acetyl-6-methyl... |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Transformations of the Dihydrooxathiine Ring System

The dihydrooxathiine ring, while generally stable, can undergo specific transformations under certain conditions.

Direct C-alkylation of the saturated carbon atoms (C2 and C3) of the dihydrooxathiine ring is challenging and not a commonly reported transformation for this specific system. Such reactions would typically require the generation of a carbanion adjacent to the heteroatoms, which necessitates very strong bases and specific substrates. While alkylation is a key reaction in related nitrogen-containing heterocycles like benzoxazines (typically N-alkylation), the reactivity pattern of the all-carbon backbone in the dihydrooxathiine ring is substantially different. researchgate.net

The ether and thioether linkages within the dihydrooxathiine ring exhibit different stabilities toward cleavage. Ether bonds are generally stable under basic and neutral conditions but can be cleaved by strong acids (e.g., HBr, HI) at elevated temperatures. Thioether bonds are more robust towards acidic cleavage but can be susceptible to reactions involving metals.

In related heterocyclic systems like 1,3-benzoxazines, acid-catalyzed hydrolysis leads to ring-opening to form stable 2-(aminomethyl)phenol (B125469) intermediates. researchgate.netmdpi.com A similar hydrolytic ring-opening of the ether linkage in this compound under harsh acidic conditions could potentially occur, leading to a mercaptophenol derivative, although this pathway is less common than for the nitrogen analogues. The stability of the dihydrooxathiine ring is a key feature, but forcing conditions can lead to its cleavage. nih.gov

Rearrangement and Ring Interconversion Pathways

Intramolecular rearrangements are significant pathways for the derivatization of benzofused heterocycles. For systems related to this compound, the Smiles rearrangement is a notable example. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. researchgate.netresearchgate.net

In analogous systems, such as the synthesis of pyrido[3,2-b] nih.govscielo.brbenzothiazines from aminothiophenols, a Smiles rearrangement is a key step following an initial nucleophilic substitution. researchgate.net This type of rearrangement involves the migration of an aryl group from a heteroatom (like sulfur or oxygen) to an adjacent nucleophilic center. While not directly documented for this compound itself, appropriately substituted derivatives could potentially undergo such transformations to yield isomeric heterocyclic structures. These rearrangements are often facilitated by strong bases and are influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Methyl 2,3 Dihydro 1,4 Benzoxathiine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure by providing the chemical shifts of each unique proton and carbon atom. The chemical shift (δ), measured in parts per million (ppm), is indicative of the electron density around a nucleus, which is influenced by neighboring atoms and functional groups.

For a compound like 6-Methyl-2,3-dihydro-1,4-benzoxathiine, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the aliphatic protons on the dihydro-oxathiine ring, and the protons of the methyl group. The aromatic protons typically appear in the downfield region (around 6.5-7.5 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The diastereotopic protons of the methylene (B1212753) groups in the heterocyclic ring (-O-CH₂- and -S-CH₂-) would likely appear as complex multiplets in the upfield region (around 3.0-4.5 ppm). The methyl group protons would present as a sharp singlet further upfield (around 2.0-2.5 ppm).

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. Aromatic carbons resonate in the 110-150 ppm range, while the aliphatic carbons of the dihydro-oxathiine ring and the methyl group appear at higher fields. For instance, in related benzoxazine (B1645224) structures, the O-CH₂-N and Ar-CH₂-N carbons show distinct shifts that confirm the formation of the heterocyclic ring. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Benzoxathiazine Dioxide Derivative Data is for 4,6-Dimethyl-1,2,3-benzoxathiazine 2,2-dioxide, a structurally related compound. nih.gov

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 7.55–7.58 (m, 1H) | 116.4 |

| Aromatic CH | 7.49–7.53 (m, 1H) | 119.0 |

| Aromatic CH | 7.18 (d, J = 8.4 Hz, 1H) | 128.6 |

| Aromatic C-O | - | 151.7 |

| Aromatic C-S | - | 138.1 |

| Aromatic C-CH₃ | - | 136.2 |

| Ring CH₃ | 2.70 (s, 3H) | 23.9 |

| Aromatic CH₃ | 2.44 (s, 3H) | 21.1 |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, deduce its elemental formula, and gain structural information from its fragmentation patterns. chemguide.co.uk

For this compound (C₉H₁₁NO), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact monoisotopic mass. The presence of sulfur would also be indicated by the characteristic isotopic pattern (a small M+2 peak).

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides valuable clues about the molecule's structure. Common fragmentation pathways for such heterocyclic systems may include:

Alpha-cleavage: Breakage of the bond adjacent to the heteroatoms (oxygen or sulfur), leading to the loss of alkyl radicals.

Ring cleavage: Fragmentation of the dihydro-oxathiine ring, potentially leading to the loss of small, stable neutral molecules like ethylene (B1197577) (C₂H₄) or thioformaldehyde (B1214467) (CH₂S).

Loss of the methyl group: Cleavage of the methyl group from the aromatic ring, resulting in a fragment with a mass of [M-15]⁺. nih.gov

The resulting mass spectrum is a unique fingerprint of the compound, with the masses of the fragment ions helping to confirm the proposed structure.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Formula | m/z (Nominal) | Possible Origin |

| Molecular Ion [M]⁺ | [C₉H₁₁OS]⁺ | 167 | Parent molecule |

| [M-CH₃]⁺ | [C₈H₈OS]⁺ | 152 | Loss of methyl radical |

| [M-C₂H₄]⁺ | [C₇H₇OS]⁺ | 139 | Loss of ethylene from the heterocyclic ring |

| [M-CH₂S]⁺ | [C₈H₉O]⁺ | 121 | Loss of thioformaldehyde from the heterocyclic ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies (wavenumbers), making IR spectroscopy an excellent tool for identifying the types of bonds present in a molecule.

The IR spectrum of this compound would display several characteristic absorption bands that confirm its key structural features.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | Ar-H | 3100–3000 |

| C-H stretching (aliphatic) | -CH₃, -CH₂- | 3000–2850 |

| C=C stretching (aromatic) | Benzene ring | 1600–1450 |

| C-O-C stretching (asymmetric) | Aryl-alkyl ether | 1275–1200 |

| C-S-C stretching | Thioether | 700–600 |

| C-H bending (out-of-plane) | Substituted benzene | 900–675 |

The presence of a strong band around 1250 cm⁻¹ for the aryl-alkyl ether C-O bond and bands in the fingerprint region for the thioether C-S bond, combined with aromatic and aliphatic C-H and aromatic C=C stretching vibrations, would be consistent with the proposed structure. researchgate.netdocbrown.info

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For a derivative of this compound that forms suitable crystals, X-ray analysis would provide unambiguous proof of its structure. researchgate.net Key findings would include:

Confirmation of Connectivity: The absolute connectivity of the atoms would be established, confirming the fusion of the benzene and dihydro-oxathiine rings and the position of the methyl substituent.

Ring Conformation: The conformation of the six-membered dihydro-oxathiine ring could be determined. Such rings often adopt non-planar conformations like a half-chair, twist, or boat form to minimize steric strain. nih.gov

Bond Parameters: Precise measurements of all bond lengths and angles would be obtained.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice, identifying any significant intermolecular forces such as C-H···O hydrogen bonds or π-π stacking interactions that stabilize the solid-state structure. researchgate.net

Table 4: Representative Crystal Data for a Related Benzothiazine Derivative Data is for C₁₆H₁₅N₃O₃S, a compound containing the benzothiazine ring system. nih.gov

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 6.5530 (2) |

| b (Å) | 15.8719 (5) |

| c (Å) | 14.5804 (4) |

| β (°) | 91.147 (1) |

| Volume (ų) | 1516.18 (8) |

| Ring Conformation | Envelope (Thiazine ring) |

This crystallographic data provides an unparalleled level of structural detail, serving as the ultimate validation for the assignments made by other spectroscopic methods.

Computational and Theoretical Investigations on 6 Methyl 2,3 Dihydro 1,4 Benzoxathiine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Conformation

Detailed computational studies using methods like Density Functional Theory (DFT) are instrumental in elucidating the electronic structure and conformational preferences of heterocyclic systems. For 6-Methyl-2,3-dihydro-1,4-benzoxathiine, DFT calculations would typically be employed to determine key electronic and structural parameters. These calculations can predict the molecule's optimized geometry, including bond lengths, bond angles, and dihedral angles, which define its three-dimensional shape.

The conformation of the dihydro-1,4-benzoxathiine ring is of particular interest. It is expected to adopt a non-planar conformation, likely a half-chair or a twisted conformation, to relieve ring strain. DFT calculations can quantify the energy differences between various possible conformers, thereby identifying the most stable ground-state structure.

Furthermore, these quantum chemical calculations provide insights into the electronic properties of the molecule. The distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap are critical parameters. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The locations of HOMO and LUMO can indicate the sites most susceptible to electrophilic and nucleophilic attack, respectively.

The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations. It visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein or enzyme. These methods are fundamental in drug discovery and molecular biology to understand the potential biological activity of a compound.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on their binding affinity. This score is an estimation of the binding free energy. For this compound, docking studies would identify the most likely binding mode and the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the amino acid residues of the target's active site.

Following molecular docking, molecular dynamics simulations can be performed to study the dynamic behavior of the ligand-target complex over time. MD simulations provide a more realistic representation of the biological system by considering the flexibility of both the ligand and the target. These simulations can confirm the stability of the binding mode predicted by docking and provide a more detailed understanding of the intermolecular interactions. The trajectories from MD simulations can be used to calculate binding free energies with higher accuracy using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area).

Although specific molecular docking and dynamics simulation studies for this compound are not publicly documented, these computational approaches are routinely applied to similar heterocyclic scaffolds to explore their potential as inhibitors or modulators of various biological targets.

Structure-Energy Relationship (SER) Analyses

By systematically varying the position and orientation of the methyl group or by exploring different ring conformations, computational methods can calculate the corresponding changes in the molecule's energy. This allows for the identification of the most energetically favorable structure. For instance, the rotational barrier of the methyl group can be calculated to understand its preferred orientation relative to the benzene (B151609) ring.

Furthermore, SER analyses can be extended to a series of related compounds to understand how different substituents affect the molecule's properties. By comparing the energies of various substituted 2,3-dihydro-1,4-benzoxathiine (B3001278) derivatives, it is possible to establish quantitative structure-property relationships. This information is valuable for designing new molecules with desired energetic and electronic properties.

In Silico Prediction of Reactivity and Regioselectivity

Computational methods are highly effective in predicting the chemical reactivity and regioselectivity of a molecule. For this compound, in silico predictions can provide valuable insights into its behavior in chemical reactions.

The reactivity of the molecule can be assessed by analyzing various electronic parameters derived from quantum chemical calculations. As mentioned earlier, the HOMO-LUMO energy gap is a key indicator of reactivity. Additionally, global reactivity descriptors such as chemical hardness, softness, and electronegativity can be calculated to quantify the molecule's resistance to change in its electron distribution.

Local reactivity descriptors, such as the Fukui functions or the local softness, are used to predict the most reactive sites within the molecule. These descriptors indicate which atoms are most susceptible to electrophilic, nucleophilic, or radical attack. For this compound, this would allow for the prediction of the regioselectivity of various reactions, such as electrophilic aromatic substitution on the benzene ring. The presence of the methyl group and the heteroatoms in the dihydro-1,4-benzoxathiine ring will influence the electron density distribution and thus direct incoming reagents to specific positions.

For example, in an electrophilic substitution reaction, the calculations would predict whether the electrophile would preferentially attack the ortho, meta, or para position relative to the methyl group and the oxygen and sulfur atoms. This predictive capability is a powerful tool for guiding synthetic efforts and understanding reaction mechanisms.

6 Methyl 2,3 Dihydro 1,4 Benzoxathiine Derivatives As Scaffolds for Molecular Recognition and Ligand Design

Design Principles for Modulating Molecular Recognition

Bioisosteric replacement is a key strategy in drug design where one atom or group of atoms is replaced by another with similar physical or chemical properties. In the context of the benzoxathiine scaffold, the sulfur atom is a classic bioisostere of an oxygen atom (as seen in the related benzodioxane structures) or a methylene (B1212753) group. This substitution can significantly influence the molecule's conformation, lipophilicity, and metabolic stability. The synthesis of 1,4-benzoxathiane derivatives often involves the reaction of a mercaptophenol, highlighting the strategic incorporation of sulfur into the heterocyclic ring system to modulate biological activity. nih.gov This approach allows for fine-tuning of ligand-target interactions, potentially leading to improved potency and selectivity.

Computational modeling and structure-activity relationship (SAR) studies are indispensable tools for the rational design of novel derivatives. By understanding how a ligand binds to its target, researchers can make informed modifications to the lead compound to enhance its activity. For instance, in the development of inhibitors for the bacterial cell division protein FtsZ, SAR studies guided the modification of the benzodioxane scaffold and linker, which can be conceptually applied to benzoxathiine analogs. nih.gov Similarly, docking studies have been used to understand the binding modes of inhibitors within the V-domain of the Receptor for Advanced Glycation End products (RAGE), revealing key hydrophobic interactions that stabilize the ligand-receptor complex. For inhibitors of carbonic anhydrases, the systematic substitution at various positions of a related 4-methyl-1,2,3-benzoxathiazine-2,2-dioxide scaffold allowed for the development of potent and selective nanomolar inhibitors of tumor-associated isoforms. nih.gov

In Vitro Molecular Interaction and Target Identification Studies

The therapeutic potential of 6-Methyl-2,3-dihydro-1,4-benzoxathiine derivatives is validated through a range of in vitro studies that elucidate their molecular interactions and identify their biological targets.

Derivatives of the 1,4-benzoxathiane scaffold have been investigated as inhibitors of the bacterial protein FtsZ, which is essential for cell division. nih.gov FtsZ is a bacterial homolog of eukaryotic tubulin, and its inhibition blocks the formation of the Z-ring, leading to a bacteriostatic or bactericidal effect. nih.gov

Additionally, closely related sulfur-containing heterocyclic compounds, specifically derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide, have been identified as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govnih.gov These compounds demonstrated high selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic, off-target isoforms hCA I and II, with many acting as nanomolar inhibitors. nih.govnih.gov

| Compound | Substitution | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|---|

| 2b | 6-Methyl | >10000 | 1458 | 49.6 | 6.9 |

| 2d | 6-Chloro | >10000 | 8561 | 29.2 | 5.1 |

| 2e | 6-Bromo | >10000 | 9654 | 25.3 | 4.8 |

| 5c | 6-(4-Methoxyphenyl) | 8547 | 1125 | 31.5 | 5.2 |

| 5d | 6-(3,4-Dichlorophenyl) | >10000 | 8451 | 15.1 | 4.6 |

Dihydrobenzoxathiin derivatives have been synthesized and evaluated as potent inverse agonists for the human Histamine H3 receptor. nih.gov Systematic modifications led to the identification of compounds like 1-(3-{4-[(2S,3S)-8-methoxy-3-methyl-4,4-dioxido-2,3-dihydro-1,4-benzoxathiin-2-yl]phenoxy}propyl)pyrrolidine (5k), which demonstrated high potency and selectivity. nih.gov Binding assays using rat brain cortex membranes have been employed to determine the affinity (pKi values) of novel antagonists for the H3 receptor. nih.gov

The Receptor for Advanced Glycation End products (RAGE) is another transmembrane receptor implicated in various inflammatory conditions and neurodegenerative diseases. nih.gov While specific studies on this compound are not detailed in the provided sources, RAGE is a known target for small molecule inhibitors, which often bind to its extracellular V-domain through hydrophobic interactions. This makes it a plausible, albeit currently unexplored, target for derivatives of this scaffold.

The anticancer potential of 2,3-dihydro-1,4-benzoxathiine (B3001278) derivatives has been linked to their ability to modulate fundamental cellular pathways, including apoptosis and cell cycle progression.

A series of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives have shown anticancer activity against the MCF-7 breast cancer cell line. nih.gov The most active compounds in this series induce apoptosis, which correlates with their anticancer effects. nih.gov

| Compound | Substitution | IC₅₀ (µM) |

|---|---|---|

| Derivative 1 | Unspecified | 6.18 ± 1.70 |

| Derivative 2 | Unspecified | 8.97 ± 0.83 |

Mechanistic studies on related benzoxazine (B1645224) derivatives have provided further insight. For example, 6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine was found to inhibit apoptosis induced by oxidized low-density lipoprotein in human umbilical vein endothelial cells (HUVECs). nih.gov This protective effect was achieved by inhibiting the levels of reactive oxygen species (ROS), NF-kappaB, and P53. nih.gov

Furthermore, other benzoxazine derivatives have been shown to specifically interfere with the cell cycle. One such compound, (6-tert-butyl-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazin-3-yl) methanol (B129727) (TBM), was found to cause significant cell cycle arrest in lung adenocarcinoma cells that have wild-type p53, but not in cells where p53 was deleted. researchgate.net This suggests that some derivatives act through a p53-dependent cell cycle control pathway. researchgate.net

Structure-Activity Relationship (SAR) Studies in Molecular Design

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery and molecular design. By systematically altering the chemical structure of a molecule and evaluating the subsequent changes in its biological activity, researchers can decipher the key structural features required for a desired molecular interaction. For derivatives of this compound, SAR studies are instrumental in optimizing their properties as scaffolds for molecular recognition and ligand design. These investigations typically focus on how modifications to the substituent groups and their positions, as well as the stereochemistry of the molecule, influence its binding affinity and mechanism of action.

Impact of Substituent Position and Nature on Molecular Interactions

The position and chemical nature of substituents on the this compound scaffold can profoundly influence its interactions with biological targets. While specific SAR data for this exact scaffold is not extensively detailed in the provided context, principles derived from analogous structures like benzoxazines and other aromatic systems offer valuable insights.

The electronic properties of a substituent, whether it is electron-donating or electron-withdrawing, can alter the electron density distribution across the aromatic ring, thereby affecting electrostatic interactions and hydrogen bonding capabilities with a target receptor. For instance, studies on N-acylhydrazones have shown that an electron-withdrawing nitro group can strengthen intramolecular hydrogen bonds compared to an electron-donating methyl group. beilstein-journals.org This principle suggests that introducing electron-withdrawing or donating groups at various positions on the benzene (B151609) ring of this compound could modulate its binding affinity.

The size and steric bulk of a substituent also play a critical role. A bulky substituent may enhance binding by creating more extensive van der Waals interactions, or it could sterically hinder the molecule from fitting into a binding pocket. mdpi.com The position of the substituent is equally crucial, as it determines the spatial orientation of the functional group relative to the binding site of the target protein.

The table below illustrates hypothetical variations of the this compound scaffold and the potential impact of different substituents on molecular interactions, based on general medicinal chemistry principles.

| Compound | Substituent at C6 | Substituent Nature | Potential Impact on Molecular Interactions |

| 1 | -CH₃ | Electron-donating, Lipophilic | May enhance binding through hydrophobic interactions. |

| 2 | -NO₂ | Electron-withdrawing | Could alter electronic interactions and hydrogen bonding potential. mdpi.com |

| 3 | -Cl | Electron-withdrawing, Halogen | Can participate in halogen bonding, potentially increasing affinity. |

| 4 | -OCH₃ | Electron-donating | May act as a hydrogen bond acceptor. |

| 5 | -NH₂ | Electron-donating, H-bond donor/acceptor | Can form crucial hydrogen bonds with the target. |

This table is illustrative and based on general principles, not on specific experimental data for this compound derivatives.

Influence of Stereochemistry on Binding and Mechanism of Action

Stereochemistry is a critical determinant of a molecule's biological activity, as biomolecules such as proteins and nucleic acids are chiral. The three-dimensional arrangement of atoms in a ligand dictates how it will fit into the binding site of its target. For derivatives of this compound, the presence of a chiral center, for instance at the C2 or C3 position of the dihydrooxathiine ring, would result in enantiomers that could exhibit significantly different biological activities.

Although direct studies on the stereochemistry of this compound are not available in the provided results, research on the closely related 3-methyl-3,4-dihydro-2H- researchgate.netresearchgate.netbenzoxazines highlights the importance of stereoisomers. researchgate.net The synthesis and separation of individual (R)- and (S)-enantiomers are crucial for evaluating their distinct interactions with biological targets. researchgate.net It is a well-established principle in pharmacology that one enantiomer (the eutomer) may be significantly more active than the other (the distomer), which could be inactive or even have undesirable off-target effects.

The differential activity of enantiomers arises from the fact that only one of them may be able to achieve a complementary three-point interaction with the chiral binding site of a receptor. The precise spatial orientation of key functional groups is essential for optimal binding, and this is dictated by the stereochemistry of the molecule.

The following table outlines the potential implications of stereochemistry on the biological activity of chiral this compound derivatives.

| Stereoisomer | Chiral Center | Potential Biological Implication |

| (R)-enantiomer | e.g., C2 or C3 | May exhibit high affinity for the target receptor. |

| (S)-enantiomer | e.g., C2 or C3 | May have lower affinity, be inactive, or interact with a different target. researchgate.net |

| Racemic mixture | e.g., C2 or C3 | The observed activity will be a composite of the activities of both enantiomers. |

This table is illustrative and based on established principles of stereopharmacology and data from analogous benzoxazine structures.

Emerging Research Directions and Unexplored Potential of 6 Methyl 2,3 Dihydro 1,4 Benzoxathiine Chemistry

Advancements in Synthetic Methodologies and Process Intensification

No specific research on advanced synthetic methodologies or process intensification for 6-Methyl-2,3-dihydro-1,4-benzoxathiine was found.

Application in Materials Science and Polymer Chemistry

No specific applications of this compound in materials science or polymer chemistry were identified in the available literature.

Chemoinformatic and Artificial Intelligence-Driven Compound Design

Novel Applications as Chemical Probes for Biological Systems

No research detailing the use of this compound as a chemical probe for biological systems could be located.

Compound Names Mentioned

A table of compound names cannot be generated as no specific compounds were discussed in the article.

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-Methyl-2,3-dihydro-1,4-benzoxathiine?

Answer:

The synthesis typically involves cyclization reactions using sodium hydride (NaH) as a base in dimethylformamide (DMF). For example, 6-methoxy analogs are synthesized by reacting 4-methoxyphenol with thiadiazole derivatives under inert conditions. Key steps include:

- Reagent selection : Use NaH (60% suspension in mineral oil) to deprotonate phenolic hydroxyl groups.

- Solvent optimization : DMF facilitates high-temperature reactions (e.g., reflux at 120°C) while stabilizing intermediates.

- Purification : Column chromatography or recrystallization from ethanol is recommended for isolating pure products .

Basic: How can spectroscopic and analytical techniques validate the structure of this compound?

Answer:

A combination of techniques is critical:

- ¹H/¹³C NMR : Signals for aromatic protons (δ 7.42–7.60 ppm) and methoxy groups (δ 3.80–3.90 ppm) confirm substitution patterns.

- Elemental analysis : Cross-check calculated vs. experimental values (e.g., C: 70.29% calc. vs. 70.26% found; H: 4.72% calc. vs. 4.79% found) to verify purity .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 391.46 for analogs) .

Advanced: How should researchers address discrepancies in elemental analysis or spectroscopic data?

Answer:

Contradictions often arise from impurities or isomerization. Mitigation strategies include:

- Cross-validation : Use multiple techniques (e.g., NMR, X-ray crystallography) for structural confirmation.

- Batch consistency : Replicate syntheses under identical conditions to rule out procedural errors.

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for ambiguous signals .

Advanced: What strategies optimize reaction conditions for benzoxathiine derivatives with varying substituents?

Answer:

Substituent effects (e.g., electron-donating/withdrawing groups) require tailored approaches:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity for electron-poor substrates.

- Temperature control : Lower temperatures (0–25°C) minimize side reactions in sterically hindered systems.

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve yields in cross-coupling reactions for aryl-substituted analogs .

Methodological: How to design a structure-activity relationship (SAR) study for benzoxathiine analogs?

Answer:

- Scaffold modification : Introduce substituents (e.g., methyl, methoxy, halogens) at positions 2, 6, or 7 to assess steric/electronic effects.

- Biological assays : Test analogs for target binding (e.g., enzyme inhibition) using dose-response curves.

- Data correlation : Pair experimental bioactivity with computational descriptors (e.g., logP, polar surface area) to identify key pharmacophores .

Computational: What in silico methods predict physicochemical properties of this compound?

Answer:

- SMILES-based tools : Use PubChem (CID: 2306268-61-9) to generate 3D conformers for molecular docking.

- ADMET prediction : Software like SwissADME estimates bioavailability, blood-brain barrier penetration, and metabolic stability.

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR/IR spectra and frontier molecular orbitals .

Experimental Design: How to assess the stability of this compound under varying storage conditions?

Answer:

- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–8 weeks.

- Analytical monitoring : Track degradation via HPLC (e.g., retention time shifts) and LC-MS for byproduct identification.

- Stabilizers : Add antioxidants (e.g., BHT) or store under nitrogen to prevent oxidation .

Data Interpretation: How to resolve conflicting bioactivity results across different assays?

Answer:

- Assay validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP-based vs. fluorescence).

- Control standardization : Include reference compounds (e.g., known inhibitors) to normalize inter-assay variability.

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Table 1: Elemental Analysis Data for 6-Methoxy-2-phenyl-1,4-benzoxathiine

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 70.29 | 70.26 |

| H | 4.72 | 4.79 |

| N | - | - |

| S | 12.50 | 12.45 |

| Data sourced from controlled syntheses . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.